molecular formula C16H16O4 B12528012 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one CAS No. 820994-16-9

1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one

Cat. No.: B12528012
CAS No.: 820994-16-9
M. Wt: 272.29 g/mol
InChI Key: QHZNOEAGDZURCZ-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzoyl chloride and hexahydro-2-benzofuran-3-one.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or reagents.

    Epoxidation: The formation of the epoxy group is achieved through an epoxidation reaction, which involves the addition of an oxygen atom to the double bond of the benzofuran ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Common techniques include:

    Catalytic Processes: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is studied for its unique chemical properties and reactivity.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: The compound can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylbenzoyl)hexahydro-1,6-epoxy-2-benzofuran-3(1H)-one can be compared with other benzofuran derivatives, such as:

    1-(4-Methylbenzoyl)benzofuran: Lacks the hexahydro and epoxy groups.

    1-(4-Methylbenzoyl)hexahydrobenzofuran: Lacks the epoxy group.

    1-(4-Methylbenzoyl)epoxybenzofuran: Lacks the hexahydro group.

Uniqueness

The unique combination of the hexahydro, epoxy, and benzofuran moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

820994-16-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

7-(4-methylbenzoyl)-6,10-dioxatricyclo[5.2.1.04,8]decan-5-one

InChI

InChI=1S/C16H16O4/c1-9-2-4-10(5-3-9)14(17)16-13-8-11(19-16)6-7-12(13)15(18)20-16/h2-5,11-13H,6-8H2,1H3

InChI Key

QHZNOEAGDZURCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C23C4CC(O2)CCC4C(=O)O3

Origin of Product

United States

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